molecular formula C24H21N4NaO5S2 B12708933 Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate CAS No. 85455-39-6

Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12708933
CAS No.: 85455-39-6
M. Wt: 532.6 g/mol
InChI Key: SCCMWLVVVYIBNX-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate: is a synthetic organic compound known for its vibrant color and application in various industries. It is commonly used as a dye due to its ability to produce bright and stable colors. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 6-amino-2-naphthalenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with an aromatic compound containing an ethylphenylamino group. This step is carried out in an alkaline medium to form the azo compound.

    Sulphonation: The final step involves the sulphonation of the azo compound to introduce the sulphonyl group, enhancing the solubility and stability of the dye in aqueous solutions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include maintaining precise reaction conditions, using high-purity reagents, and implementing effective purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups are commonly introduced.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a pH indicator due to its color change properties in different pH environments.
  • Employed in the synthesis of other complex organic compounds.

Biology:

  • Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used as a dye in the textile industry for coloring fabrics.
  • Applied in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color, as it absorbs specific wavelengths of light. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulphonyl group enhances the compound’s solubility and stability, allowing it to be used in various aqueous environments.

Comparison with Similar Compounds

  • Sodium 6-amino-5-((2-((methylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • Sodium 6-amino-5-((2-((chlorophenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • Sodium 6-amino-5-((2-((dimethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Comparison:

  • Uniqueness: Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the ethyl group, which can influence its solubility, stability, and interaction with other molecules.
  • Properties: Similar compounds with different substituents (e.g., methyl, chloro, dimethyl) may exhibit variations in their chemical and physical properties, such as solubility, color intensity, and reactivity.

Properties

CAS No.

85455-39-6

Molecular Formula

C24H21N4NaO5S2

Molecular Weight

532.6 g/mol

IUPAC Name

sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H22N4O5S2.Na/c1-2-28(18-8-4-3-5-9-18)34(29,30)23-11-7-6-10-22(23)26-27-24-20-14-13-19(35(31,32)33)16-17(20)12-15-21(24)25;/h3-16H,2,25H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

SCCMWLVVVYIBNX-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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